1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one
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Overview
Description
1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one is a heterocyclic compound that belongs to the class of benzoxazines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of a benzoxazine ring fused with an ethanone group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like methyl isobutyl ketone under reflux conditions .
Another method involves the use of anthranilic acids and orthoesters in ethanol, catalyzed by acetic acid. This one-pot synthesis is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to scale up the process. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and energy consumption, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,2-dichloro-1-[(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl]ethan-1-one
- 2,2-dichloro-1-[(3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl]ethan-1-one
- 6-Acetyl-1,4-benzodioxane
- 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones
Uniqueness
1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
70801-51-3 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(1,4-benzoxazin-4-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-8(12)11-6-7-13-10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI Key |
HQGCOZFZQOZVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=COC2=CC=CC=C21 |
Origin of Product |
United States |
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